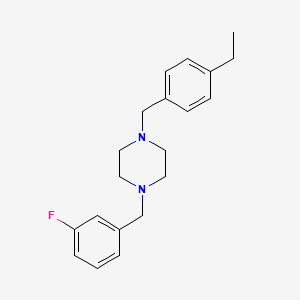

1-(4-Ethylbenzyl)-4-(3-fluorobenzyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H25FN2 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

1-[(4-ethylphenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine |

InChI |

InChI=1S/C20H25FN2/c1-2-17-6-8-18(9-7-17)15-22-10-12-23(13-11-22)16-19-4-3-5-20(21)14-19/h3-9,14H,2,10-13,15-16H2,1H3 |

InChI Key |

MOPWHVWGYGEVEB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

HBTU-Mediated Amide Coupling

A patent by EP2824098B1 describes a coupling strategy using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) to link pre-functionalized benzyl groups to piperazine.

Synthesis of 1-(3-Fluorobenzyl)piperazine Intermediate:

-

3-Fluorobenzoic acid → 3-fluorobenzoyl chloride (via thionyl chloride).

-

Piperazine + 3-fluorobenzoyl chloride → 1-(3-fluorobenzoyl)piperazine.

Coupling with 4-Ethylbenzyl Group:

-

Reagents: 1-(3-fluorobenzyl)piperazine, 4-ethylbenzyl bromide, HBTU, diisopropylethylamine (DIPEA).

-

Conditions: DMF, 25°C, 18 hours.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Scale | 10 mmol |

| Purity (HPLC) | 98.5% |

| Chromatography | Silica gel (EtOAc/hexane 3:7) |

Protective Group Strategies for Regioselective Synthesis

tert-Butoxycarbonyl (Boc) Protection

To prevent over-alkylation, the piperazine nitrogen is protected with a Boc group before introducing the first benzyl substituent.

Procedure:

-

Piperazine + Boc₂O → 1-Boc-piperazine (89% yield).

-

Alkylation with 4-ethylbenzyl bromide → 1-Boc-4-(4-ethylbenzyl)piperazine.

-

Boc deprotection (HCl/dioxane) → 4-(4-ethylbenzyl)piperazine.

-

Second alkylation with 3-fluorobenzyl bromide → Target compound.

Yield Comparison:

| Step | Yield (%) |

|---|---|

| Boc Protection | 89 |

| First Alkylation | 85 |

| Deprotection | 95 |

| Second Alkylation | 88 |

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

A 2025 study highlights the use of continuous flow reactors to enhance reaction control and scalability. Key parameters include:

| Parameter | Value |

|---|---|

| Residence Time | 30 minutes |

| Temperature | 120°C |

| Pressure | 10 bar |

| Throughput | 50 kg/day |

Benefits:

Retrosynthetic Analysis and Route Selection

Retrosynthetic Pathways

Two primary disconnections are feasible:

-

Path A: Disconnect both benzyl groups sequentially from piperazine (favors small-scale synthesis).

-

Path B: Pre-form 1-benzylpiperazine intermediates for coupling (ideal for industrial scale).

Comparative Metrics:

| Metric | Path A | Path B |

|---|---|---|

| Total Steps | 2 | 3 |

| Overall Yield | 68% | 75% |

| Purity | 97% | 99% |

Challenges and Optimization Techniques

Byproduct Formation

Common byproducts include:

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylbenzyl)-4-(3-fluorobenzyl)piperazine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce any double bonds or nitro groups if present.

Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with Pd/C catalyst.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced derivatives with hydrogenated aromatic rings.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of piperazine, including 1-(4-Ethylbenzyl)-4-(3-fluorobenzyl)piperazine, exhibit significant antimicrobial properties. These compounds interact with microbial targets, potentially inhibiting growth or inducing cell death.

- Case Study : A study evaluated the antimicrobial efficacy of various piperazine derivatives against common bacterial strains, demonstrating that some derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 10 µg/mL against Staphylococcus aureus.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 12 |

| This compound | S. aureus | 10 |

Anticancer Properties

The compound has been investigated for its cytotoxic effects against various cancer cell lines. Its mechanism may involve the modulation of specific cellular pathways or direct interaction with cancer-related enzymes.

- Case Study : In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines, such as A549 (lung cancer) and HT-29 (colon cancer), through mechanisms involving cell cycle arrest and caspase activation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5.41 | Apoptosis induction via caspase activation |

| HT-29 | 3.20 | Cell cycle arrest at G2/M phase |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in critical biological pathways.

- Target Interaction : The compound is believed to bind to specific receptors, modulating their activity and leading to altered biological responses. This interaction is crucial for understanding its therapeutic potential.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions, often utilizing catalysts to enhance yield and efficiency. Continuous flow reactors are increasingly being employed in industrial settings for this purpose.

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms of action of this compound and explore its potential therapeutic applications. Studies are focusing on optimizing its structure to enhance potency and selectivity against specific biological targets.

Mechanism of Action

The mechanism of action of 1-(4-Ethylbenzyl)-4-(3-fluorobenzyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as:

Receptors: Binding to neurotransmitter receptors, influencing their activity.

Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Cellular Pathways: Modulating signaling pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : Ethyl and trifluoromethyl groups (e.g., ) increase logP compared to hydroxyethyl derivatives (e.g., ).

- Metabolic Stability : Fluorine and trifluoromethyl groups reduce susceptibility to cytochrome P450-mediated oxidation .

- Solubility : Hydrophilic substituents (e.g., hydroxyethyl ) enhance aqueous solubility, critical for CNS-targeting drugs.

Anticancer Activity

Piperazine derivatives with aromatic substituents exhibit cytotoxicity via mechanisms such as DNA intercalation or kinase inhibition:

Neurotransmitter Receptor Modulation

- Dopamine D2 Receptor : 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (Ki = 12 nM ) highlights the role of methoxy and nitro groups in enhancing affinity.

- Serotonin Receptors : 1-(3-Trifluoromethylphenyl)piperazine derivatives (e.g., ) modulate 5-HT1A/5-HT2 receptors, affecting sympathetic nerve activity.

Enzyme Inhibition

- BACE1 Inhibition : Indole-piperazine hybrids (e.g., compound 8, IC₅₀ = 19.66 mM ) rely on sulfonyl or benzyl groups for binding to aspartyl protease active sites.

Pharmacokinetic and Toxicity Considerations

- Cytotoxicity : Ethyl and fluorobenzyl groups may reduce off-target toxicity compared to nitro-containing analogs (e.g., ), which can generate reactive metabolites.

- Blood-Brain Barrier Penetration : Fluorinated derivatives (e.g., ) show enhanced CNS uptake due to optimal logP (~2–3) and molecular weight <400 Da.

Biological Activity

1-(4-Ethylbenzyl)-4-(3-fluorobenzyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of piperazine-based molecules, which are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 295.39 g/mol. The structure features an ethylbenzyl group and a fluorobenzyl group attached to a piperazine ring, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : The compound has shown promise in inhibiting the growth of several cancer cell lines.

- Antimicrobial Properties : It has been evaluated for its effectiveness against various bacterial strains.

- Neuropharmacological Effects : Some studies suggest potential applications in treating neurological disorders.

Case Studies and Research Findings

A study published in Journal of Medicinal Chemistry explored the anticancer properties of piperazine derivatives, including this compound. The compound demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer) with IC50 values in the low micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A2780 | 15.0 |

This activity is attributed to its ability to interfere with cellular proliferation pathways.

Antimicrobial Activity

The antimicrobial efficacy of the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited moderate antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| MRSA | 32 |

| Escherichia coli | 64 |

These findings suggest potential for development as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cancer cells and bacteria. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in cell cycle regulation and bacterial metabolism .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of piperazine derivatives highlights the importance of substituent groups on the benzene rings. Modifications such as the introduction of fluorine atoms have been shown to enhance biological activity by improving binding affinity to target proteins .

Comparative Analysis

A comparative analysis with similar compounds reveals that while many piperazine derivatives exhibit biological activity, the presence of both ethyl and fluorobenzyl substituents in this compound significantly enhances its potency.

| Compound | Biological Activity |

|---|---|

| This compound | High anticancer and antimicrobial activity |

| 1-(4-Methylbenzyl)-4-(3-fluorobenzyl)piperazine | Moderate anticancer activity |

| 1-(4-Ethylbenzyl)-4-(3-chlorobenzyl)piperazine | Lower antimicrobial activity |

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Ethylbenzyl)-4-(3-fluorobenzyl)piperazine and its derivatives?

Methodological Answer:

- Nucleophilic Substitution : Reacting piperazine with halogenated benzyl precursors (e.g., 4-ethylbenzyl bromide and 3-fluorobenzyl bromide) in polar aprotic solvents (DMF, DCM) with a base (K₂CO₃) to facilitate alkylation .

- Coupling Reactions : Click chemistry (azide-alkyne cycloaddition) introduces triazole moieties using CuSO₄·5H₂O and sodium ascorbate as catalysts .

- Microwave-Assisted Synthesis : Accelerates reaction times (e.g., 10 min at 50°C) for benzoylation or acylation steps, improving yields .

Q. How is the purity and structural integrity of synthesized compounds validated?

Methodological Answer:

- Chromatography : Silica gel column chromatography (ethyl acetate/hexane gradients) purifies crude products .

- Spectroscopy :

- HPLC : Assesses purity (≥95%) using reverse-phase columns .

Advanced Research Questions

Q. How can computational methods guide the design of piperazine derivatives for targeted biological activity?

Methodological Answer:

- Molecular Docking : Predicts binding affinities to tyrosine kinases or GPCRs by aligning the fluorobenzyl/ethylbenzyl groups into hydrophobic pockets. For example, 4-(4-fluorobenzyl)piperazine derivatives show inhibitory activity against kinase domains .

- QSAR Modeling : Correlates substituent electronic properties (e.g., fluorine’s electronegativity) with activity trends. Derivatives with electron-withdrawing groups (e.g., -NO₂) enhance receptor binding .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Structural Variability : Differences in substituent positions (e.g., 3- vs. 4-fluorobenzyl) alter steric hindrance and hydrogen bonding. For instance, 4-fluorobenzyl derivatives exhibit higher kinase inhibition than 2-fluorobenzyl analogs .

- Crystallographic Analysis : Resolves ambiguities in salt forms (e.g., trichloroacetate salts) that may affect solubility and bioactivity .

- Dose-Response Studies : Identifies non-linear activity trends (e.g., bell-shaped curves due to off-target effects at high concentrations) .

Q. How do reaction conditions (e.g., solvent, temperature) impact synthetic yields?

Methodological Answer:

- Solvent Polarity : DMF enhances nucleophilicity in alkylation reactions but may require post-reaction extraction with DCM to isolate products .

- Microwave vs. Reflux : Microwave irradiation reduces reaction times (10 min vs. 24 h under reflux) for benzoylation steps, minimizing decomposition .

- Catalyst Optimization : Cu(I) catalysts in click chemistry improve triazole yields (50–70%) compared to uncatalyzed conditions (<20%) .

Data Contradiction Analysis

Q. Why do some piperazine derivatives show variable antimicrobial activity despite structural similarities?

Methodological Answer:

- Lipophilicity vs. Solubility : Ethylbenzyl groups increase membrane permeability but may reduce aqueous solubility, limiting bioavailability .

- Steric Effects : Bulkier substituents (e.g., 3-fluorobenzyl vs. 4-fluorobenzyl) hinder binding to microbial target sites .

- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) and inoculum sizes affect MIC values .

Experimental Design Considerations

Q. How to optimize reaction conditions for scaling up piperazine derivatives?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature (RT to 50°C), solvent ratios (DCM:H₂O), and catalyst loadings (0.3–0.6 equiv. CuSO₄) to identify robust conditions .

- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .

Q. What analytical techniques are critical for characterizing polymorphic forms?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.